

Biophysical Characterization of LAH5-RNP Complexes: A Technical Guide

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Compound of Interest

Compound Name: LAH5

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Introduction

The effective intracellular delivery of ribonucleoprotein (RNP) complexes, particularly for therapeutic applications like CRISPR-Cas9 gene editing, remains a significant challenge. The large size and negative charge of RNPs hinder their passage across cell membranes. Cell-penetrating peptides (CPPs), such as the amphipathic peptide **LAH5**, have emerged as promising non-viral vectors to overcome this barrier. This technical guide provides an in-depth overview of the biophysical characteristics of **LAH5**-RNP nanocomplexes, detailing the quantitative data, experimental methodologies, and the proposed mechanism of cellular uptake and endosomal release.

Data Presentation: Quantitative Analysis of LAH5-RNP Complexes

The formation of stable nanocomplexes between **LAH5** and RNPs is a critical first step for successful delivery. The biophysical properties of these complexes, including their size, polydispersity index (PDI), and surface charge (zeta potential), are crucial determinants of their stability and cellular interaction. These parameters are often influenced by the molar ratio of **LAH5** to RNP and the pH of the surrounding environment.

Molar Ratio (LAH5:RNP)	Average Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV) at pH 7.4	Zeta Potential (mV) at pH 5.4	Reference
LAH5 with Cas9 RNP					
150:1	150-160	0.24-0.3	4.4-6.1	Positively Charged	[1][2]
>50:1	Forms stable complexes	-	Negative	-	[3]
Fatty Acid-Modified LAH5 with Cas9 RNP					
150:1	160-185	0.27-0.28	4.3-6.6	-	[1]
in vivo preparation	262-268	0.24-0.25	-	-	[1]
C18:1-LAH5 with Cas9 RNP					
≥50:1	Forms stable complexes	-	-	-	[4]

Condition	Observation	Reference
Stability over 4 weeks at 4°C	Cas9 RNP/LAH5 nanocomplexes increased in size from ~250 nm to 500 nm starting in the second week.	[1]
Stability in 20% serum	Cas9 RNP/LAH5 nanocomplexes showed a significant increase in particle size (230-700 nm), suggesting interaction with serum proteins. Fatty acid-modified LAH5 complexes showed no change in particle size.	[1]
Membrane Disruption	At lower pH, membrane disruption of Cas9 RNP/LAH5 was ~40%, while fatty acid-modified LAH5 complexes ranged from 64% to 84%.	[1]
Gene Editing Efficiency	Oleic acid-modified LAH5 nanocomplexes achieved approximately 10% gene editing in skeletal muscle tissue in vivo.	[1][5]

Experimental Protocols

Detailed methodologies are essential for the reproducible biophysical characterization of **LAH5**-RNP complexes.

Nanocomplex Formation

- Materials:
 - spCas9:sgRNA ribonucleoprotein (RNP)

- **LAH5** peptide (or fatty acid-modified **LAH5**)
- Nuclease-free water
- HEPES buffer (pH 7.4)
- Protocol:
 - Dissolve the **LAH5** peptide in nuclease-free water, potentially with 0.1% (v/v) acetic acid, to a desired stock concentration (e.g., 750 μ M).[\[6\]](#)
 - Prepare the Cas9 RNP complex by mixing Cas9 protein and sgRNA in HEPES buffer and incubating at room temperature for 10 minutes.[\[6\]](#)
 - Add the **LAH5** peptide solution to the RNP solution at various molar ratios (e.g., 50:1, 150:1, 250:1 of **LAH5** to RNP).[\[1\]](#)[\[6\]](#)
 - Incubate the mixture for an additional 10 minutes at room temperature to allow for nanocomplex formation.[\[1\]](#)[\[6\]](#)
 - The final concentration for characterization is typically adjusted by diluting with HEPES buffer. For instance, a final concentration of 20 nM for Cas9 RNP and 3 μ M for the peptide can be used for a 1:150 molar ratio.[\[1\]](#)

Size and Polydispersity Index (PDI) Measurement

- Technique: Dynamic Light Scattering (DLS)
- Protocol:
 - Prepare the **LAH5**-RNP nanocomplexes as described above.
 - Dilute the complexes to an appropriate concentration in HEPES buffer (pH 7.4).
 - Measure the size and PDI of the nanocomplexes using a DLS instrument.

Zeta Potential Measurement

- Technique: Laser Doppler Electrophoresis

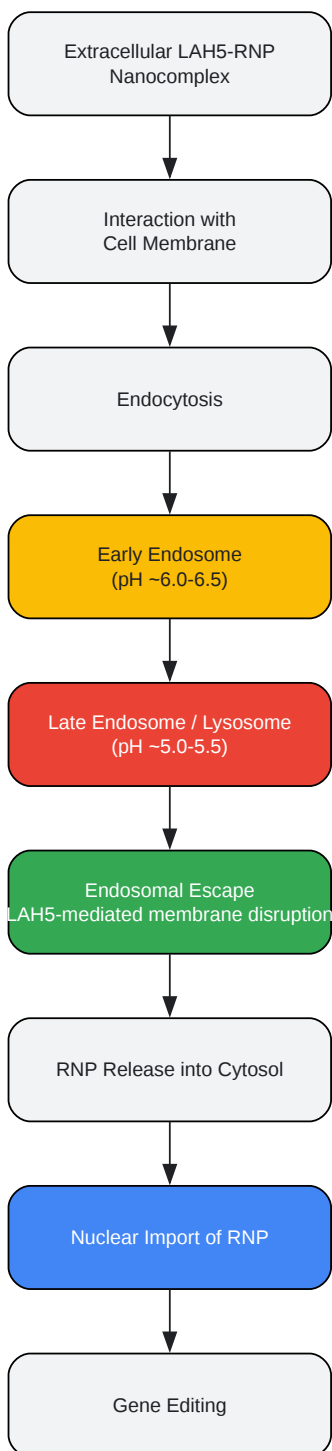
- Protocol:
 - Prepare the **LAH5**-RNP nanocomplexes.
 - Dilute the samples in the appropriate buffer (e.g., HEPES for pH 7.4 or another buffer for pH 5.4).
 - Measure the zeta potential using a suitable instrument to determine the surface charge of the complexes. The pH-dependent charge is a key characteristic, with a shift to a positive charge at lower pH indicating protonation of histidine residues in **LAH5**, which is crucial for endosomal escape.[\[2\]](#)[\[7\]](#)

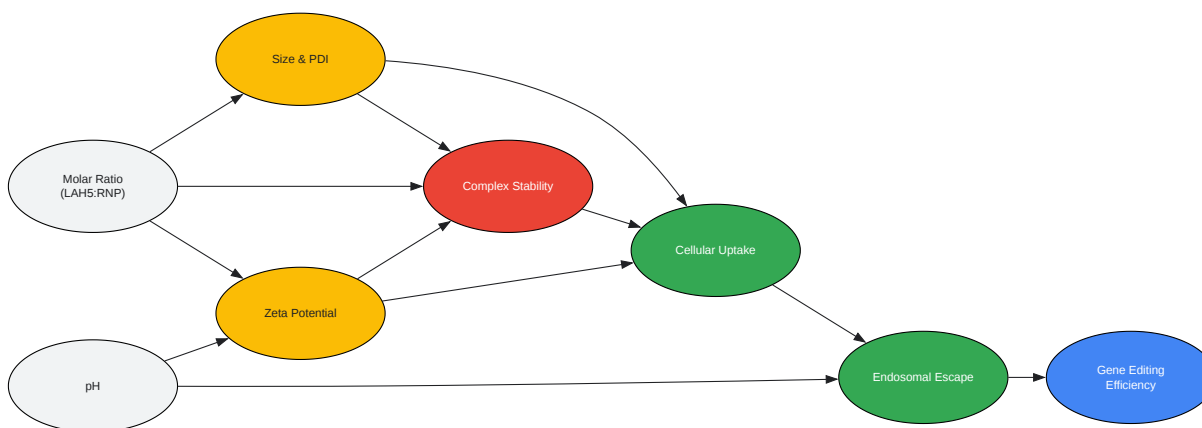
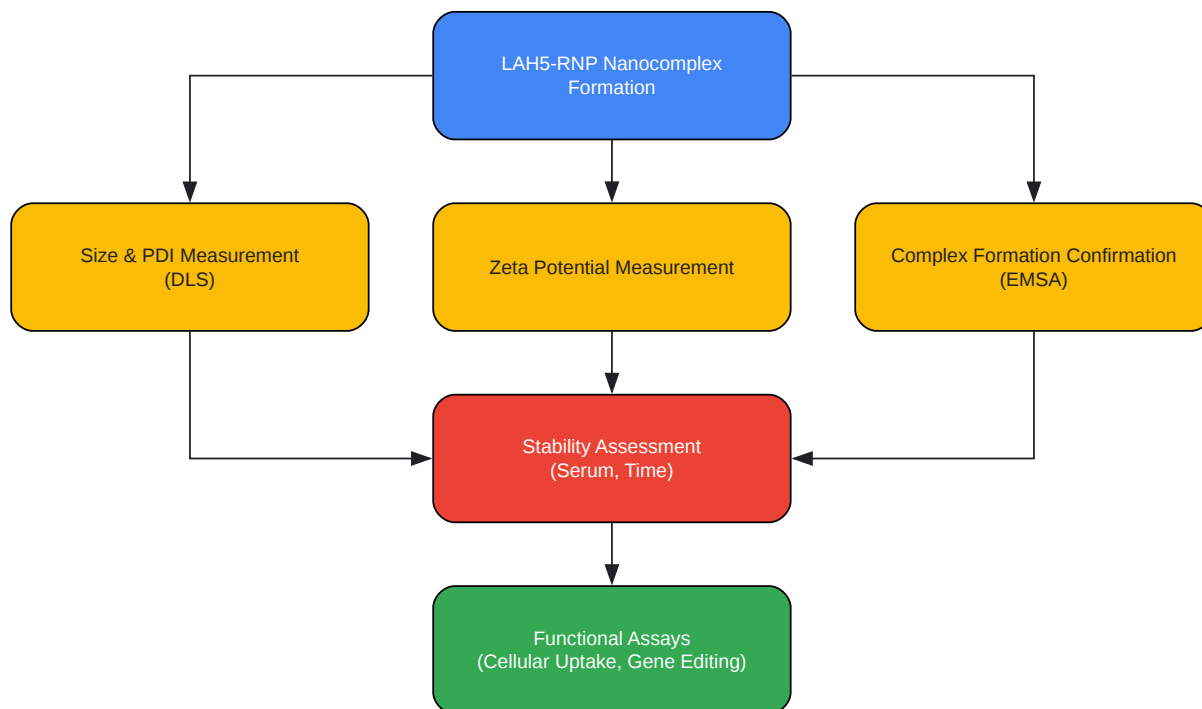
Complex Formation Confirmation

- Technique: Electrophoretic Mobility Shift Assay (EMSA)
- Protocol:
 - Prepare **LAH5**-RNP nanocomplexes at various molar ratios. Fluorescently labeling the RNP components (e.g., GFP-Cas9 and ATTO550-gRNA) is necessary for visualization.[\[1\]](#)[\[3\]](#)
 - Load the samples onto a 1.5% agarose gel.[\[1\]](#)[\[8\]](#)
 - Run the gel at a constant voltage (e.g., 170 V for 15 minutes).[\[8\]](#)
 - Visualize the gel using a fluorescent imager. The retention of the fluorescently labeled RNP in the loading well at higher **LAH5** molar ratios indicates the formation of larger, stable nanocomplexes.[\[1\]](#)[\[4\]](#)

Signaling Pathways and Experimental Workflows

The "signaling pathway" for **LAH5**-RNP complexes involves the process of cellular uptake and subsequent release of the RNP cargo into the cytoplasm to reach the nucleus. This can be visualized as a workflow.





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